Benzene, 1,2-bis(phenoxymethyl)-
Overview
Description
Synthesis Analysis
The synthesis of 1,2-bis(phenoxymethyl)benzene derivatives involves several steps, typically starting from 1,2-bis(hydroxymethyl)benzene. A notable method involves its reaction with 4-nitrophthalodinitrile to produce 1,2-bis(3,4-dicyanophenoxymethyl)benzene, which can further react to form binuclear zinc phthalocyanines. These syntheses utilize microwave heating to reduce reaction times and increase yields (Tolbin et al., 2002).
Molecular Structure Analysis
The molecular structure of 1,2-bis(pentaphenylphenyl)benzene, a related compound, was determined by cycloaddition of 1,2-bis(phenylethynyl)benzene and tetracyclone, adopting a C2-symmetric conformation in the crystal. This structural analysis helps in understanding the spatial arrangement and potential reactivity of such compounds (Nguyen et al., 2019).
Chemical Reactions and Properties
1,2-Bis(phenoxymethyl)benzene and its derivatives participate in various chemical reactions, leading to the formation of complex structures. For instance, reactions with aromatic dicarboxylic acids produce aromatic polyamides with high thermal stability, indicating the compound's versatility in polymer chemistry (Yang et al., 1996).
Physical Properties Analysis
The physical properties of 1,2-bis(phenoxymethyl)benzene derivatives, such as their crystalline structure and phase behavior, have been studied. For example, the synthesis and phase behavior of polyethers and copolyethers based on 1,2-bis(4-hydroxyphenyl)ethane demonstrate the compound's ability to form hexagonal columnar mesophases, highlighting its potential in materials science (Percec et al., 1992).
Scientific Research Applications
Preparation of Binuclear Zinc Phthalocyanines
A method was developed for synthesizing 1,2-bis(3,4-dicyanophenoxymethyl)benzene, which was subsequently used to create new types of binuclear zinc phthalocyanines. These compounds are notable for their bridges containing o-phenylidene, demonstrating potential in materials science for their unique structural and electronic properties (Tolbin et al., 2002); (Tolbin et al., 2003).
Crosslinking in Polymeric Materials
1,4-bis(hydroxymethyl)benzene and similar compounds have been used as crosslinkers in the preparation of proton exchange membranes (PEMs) from sulphonated poly (ether ether ketone) (SPEEK). This application highlights the compound's utility in enhancing the physico-chemical properties of PEMs, crucial for fuel cell technologies (Hande et al., 2008).
Ligand Synthesis for Metal Coordination
The synthesis of 1,2-bis(trimethylstannyl)benzene demonstrates its role as an intermediate for bidentate Lewis acids. This showcases its application in creating catalysts and materials with tailored electronic and structural characteristics for various industrial processes (Chopa et al., 2002).
Biological and Medicinal Applications
Antiprotozoal Activities
Dicationic bis(phenoxymethyl)benzenes have been evaluated for their antiprotozoal activities. These compounds, structurally related to pentamidine, have shown promise in treating diseases caused by Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, indicating potential for the development of new antiparasitic drugs (Patrick et al., 2009).
Catalytic and Material Science Applications
Selective Hydroxylation of Benzene
A dicopper(II) complex based on 1,2-bis[2-[bis(2-pyridylmethyl)aminomethyl]-6-pyridyl]ethane showed remarkable efficiency in the selective hydroxylation of benzene to phenol. This process demonstrates the compound's utility in catalysis, offering a pathway to more environmentally friendly and efficient chemical transformations (Tsuji et al., 2017).
Catalysts for Alkoxycarbonylation of Alkenes
The development of advanced catalyst systems using 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene underscores the importance of this class of compounds in refining industrial processes. These catalysts have been applied successfully in the functionalization of alkenes, highlighting their potential to impact the chemical industry by broadening the range of accessible ester products (Dong et al., 2017).
Mechanism of Action
Mode of Action
1,2-bis(phenoxymethyl)benzene has been used in photolysis experiments, where it undergoes a two-photon process to generate o-quinodimethane . This suggests that the compound can participate in photochemical reactions, which could be a part of its mode of action.
Biochemical Pathways
The generation of o-quinodimethane during photolysis suggests that it may be involved in pathways related to photochemical reactions .
Result of Action
Its ability to generate o-quinodimethane during photolysis suggests that it may induce chemical changes in the molecules it interacts with .
Action Environment
The action of 1,2-bis(phenoxymethyl)benzene can be influenced by environmental factors such as light, given its involvement in photochemical reactions .
properties
IUPAC Name |
1,2-bis(phenoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBMEAENZGSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2COC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074891 | |
Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10403-74-4 | |
Record name | 1,2-Bis(phenoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10403-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(phenoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of using 1,2-bis(phenoxymethyl)benzene in the study mentioned in the abstract?
A1: The research highlights the use of 1,2-bis(phenoxymethyl)benzene as a precursor to generate o-quinodimethane (o-QDM) through excimer laser photolysis []. o-QDMs are highly reactive intermediates valuable in organic synthesis, particularly for constructing complex cyclic structures. 1,2-bis(phenoxymethyl)benzene, when exposed to specific wavelengths of light from excimer lasers, undergoes a photochemical transformation, releasing o-QDM. This o-QDM can then react with various dienophiles (compounds with a double bond) to form cycloadducts, which are products of a [4+2] cycloaddition reaction. This approach offers a controlled and efficient way to generate o-QDM and utilize its reactivity for synthesizing diverse organic compounds.
Q2: What is the role of the excimer laser in this research, and why is it particularly relevant to 1,2-bis(phenoxymethyl)benzene?
A2: The research demonstrates that 1,2-bis(phenoxymethyl)benzene effectively generates o-QDM upon irradiation with excimer lasers, specifically KrF (248 nm), XeCl (308 nm), and XeF (351 nm) lasers []. The choice of laser wavelength is crucial as it needs to match the energy required to trigger the photochemical transformation of 1,2-bis(phenoxymethyl)benzene into o-QDM. This study found that the KrF excimer laser (248 nm) was the most efficient in facilitating this reaction, leading to higher consumption of the starting material and increased yields of the desired cycloadducts. This highlights the importance of selecting an appropriate light source tailored to the specific photochemical properties of the starting compound for successful o-QDM generation.
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